

Analysis of 2-Methylthio-4-(tributylstannyl)pyrimidine: A Review of Available Spectroscopic Data

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Compound of Interest

Compound Name: 2-Methylthio-4-(tributylstannyl)pyrimidine

Cat. No.: B040798

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of chemical compounds is paramount. This guide provides an overview of the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **2-Methylthio-4-(tributylstannyl)pyrimidine**. Due to the limited availability of published experimental data, this guide also highlights the absence of comprehensive datasets in the public domain.

A definitive source providing detailed, experimentally-derived ^1H NMR, ^{13}C NMR, and mass spectrometry fragmentation data for **2-Methylthio-4-(tributylstannyl)pyrimidine** could not be identified in a comprehensive search of scientific literature and chemical databases. While the compound is listed in several chemical supplier catalogs and databases with its CAS number (123061-49-4), a complete experimental characterization appears to be unpublished or not readily accessible.

One publicly available source provides predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which can be useful for preliminary identification in mass spectrometry analysis. These predicted values are summarized in the table below.

Table 1: Predicted Mass Spectrometry Data for **2-Methylthio-4-(tributylstannyl)pyrimidine** Adducts

Adduct	Predicted m/z
[M+H] ⁺	417.13811
[M+Na] ⁺	439.12005
[M-H] ⁻	415.12355
[M+NH ₄] ⁺	434.16465
[M+K] ⁺	455.09399
[M] ⁺	416.13028
[M] ⁻	416.13138

Data is based on computational predictions and has not been experimentally verified in the referenced literature.

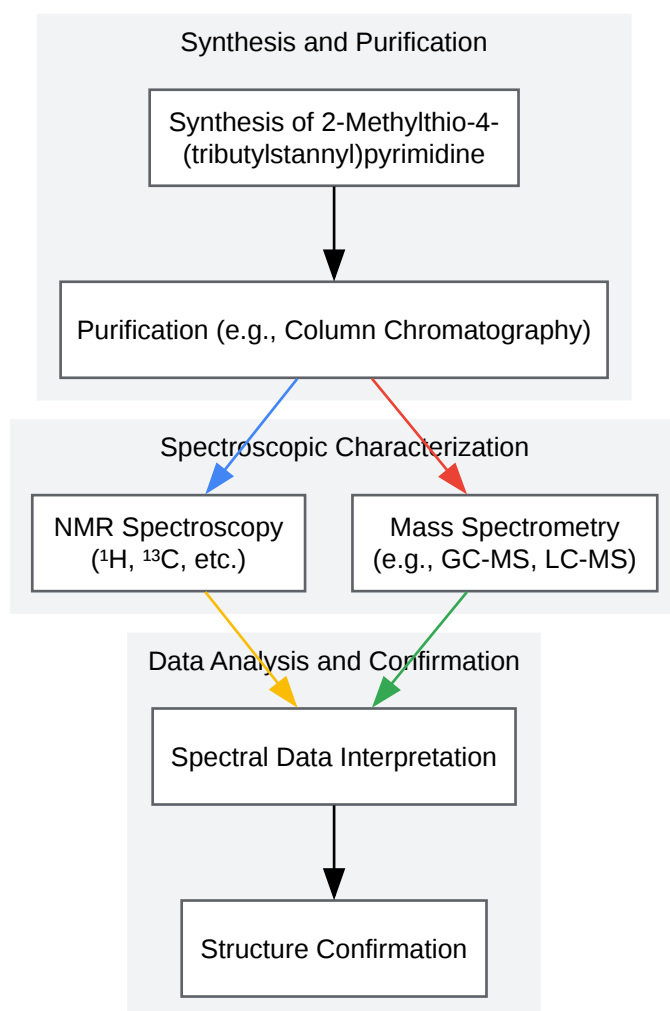
Experimental Protocols:

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for **2-Methylthio-4-(tributylstannyl)pyrimidine** are not available due to the absence of published experimental studies. Generally, such protocols would include:

- **NMR Spectroscopy:** Sample preparation would involve dissolving a precise amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer of a specified frequency (e.g., 400 or 500 MHz for ¹H). Key parameters to be reported would include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, multiplet).
- **Mass Spectrometry:** The analysis would typically be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol would specify the ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the mass analyzer type (e.g., Quadrupole, Time-of-Flight), and the scan range. The resulting mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the compound's structure.

Visualizing the Characterization Workflow:

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized chemical compound like **2-Methylthio-4-(tributylstannyl)pyrimidine**.



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Caption: Experimental workflow for the synthesis and characterization of a chemical compound.

In conclusion, while the chemical entity **2-Methylthio-4-(tributylstannyl)pyrimidine** is known, a comprehensive public repository of its experimental NMR and mass spectrometry data is not currently available. The predicted mass spectrometry data can serve as a preliminary guide for researchers. However, for definitive structural confirmation and in-depth analysis, the

acquisition of experimental data through the synthesis and subsequent spectroscopic characterization of the compound is necessary.

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